molecular formula C13H10F2N2O B5884630 1-(2,6-Difluorophenyl)-3-phenylurea

1-(2,6-Difluorophenyl)-3-phenylurea

Cat. No.: B5884630
M. Wt: 248.23 g/mol
InChI Key: MNLOJRNXKVIWEO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-phenylurea is a chemical compound with the molecular formula C13H10F2N2O. It belongs to the class of diarylurea-based compounds, which are recognized in scientific research as a privileged scaffold, particularly in medicinal chemistry . The urea chemotype is a highly interesting structure in the development of new therapeutic agents . While specific biological data for this compound may be limited, structurally related diarylurea derivatives have been extensively studied and reported to demonstrate a range of potent biological activities. Notably, such compounds have shown significant promise as antiproliferative agents in anticancer research . The presence of fluorine atoms on the phenyl ring is a common feature in modern drug design, often used to influence a compound's electronic properties, metabolic stability, and binding affinity. This compound is intended for use in laboratory research and development purposes only, such as in the synthesis of more complex molecules or as a standard in analytical studies. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLOJRNXKVIWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)-3-phenylurea can be synthesized through a reaction between 2,6-difluoroaniline and phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of 1-(2,6-Difluorophenyl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.

    Hydrolysis: The major products are 2,6-difluoroaniline and phenyl isocyanate.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings with specific chemical resistance or mechanical properties.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, which can provide insights into the design of bioactive molecules.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-phenylurea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity due to its electronic properties.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate enzymes by interacting with their active sites.

    Receptors: It can bind to receptors, altering their conformation and affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,6-Difluorophenyl)-3-phenylurea with structurally related urea derivatives and fluorinated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
1-(2,6-Difluorophenyl)-3-phenylurea C₁₃H₁₀F₂N₂O 248.23 (calculated) 2,6-Difluorophenyl, phenyl High lipophilicity; potential CNS activity
1,3-Diphenylurea C₁₃H₁₂N₂O 212.25 Phenyl (x2) Lower lipophilicity; no fluorine effects
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 Dimethylamino propyl, phenyl Enhanced solubility via basic nitrogen
Rufinamide (non-urea analog) C₁₀H₈F₂N₄O 238.19 2,6-Difluorobenzyl, triazole carboxamide Approved for seizures; CNS penetration
1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea C₁₄H₈Cl₃F₂N₂O₂ 382.59 Benzoyl, trichlorophenyl High molecular weight; halogen-rich
Key Observations:
  • Fluorine Impact : The 2,6-difluorophenyl group in the main compound enhances lipophilicity and metabolic stability compared to 1,3-diphenylurea, which lacks fluorine . Fluorine’s electronegativity may also improve target binding via dipole interactions or hydrogen bonding.
  • Solubility Modifications: The dimethylamino propyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a basic nitrogen, likely improving aqueous solubility relative to the main compound .

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)-3-phenylurea, and how can reaction conditions be adjusted to improve yield?

Methodological Answer: The synthesis typically involves coupling 2,6-difluoroaniline with phenyl isocyanate or via urea-forming reactions under controlled conditions. Key steps include:

  • Step 1: Reacting 2,6-difluoroaniline with phosgene or triphosgene to generate an intermediate isocyanate.
  • Step 2: Condensation with phenylamine derivatives in anhydrous solvents (e.g., THF or DCM) at 0–25°C.
  • Optimization Strategies:
    • Use catalysts like DMAP or pyridine to enhance nucleophilicity .
    • Monitor pH to prevent hydrolysis of intermediates (maintain pH 7–9).
    • Purify via column chromatography using ethyl acetate/hexane gradients .

Q. How can researchers characterize the purity and structural integrity of 1-(2,6-Difluorophenyl)-3-phenylurea?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Confirm substituent positions via 1H^1H-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) and 19F^{19}F-NMR (split signals for 2,6-difluoro groups) .
    • FT-IR: Identify urea C=O stretching (~1640–1680 cm1^{-1}) and N-H vibrations (~3300 cm1^{-1}) .
  • Chromatography: Use HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
  • Elemental Analysis: Match experimental C, H, N values with theoretical calculations (e.g., C1313H1010F22N22O) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, substituent position) affect the biological activity of 1-(2,6-Difluorophenyl)-3-phenylurea analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Fluorine Substitution: 2,6-Difluoro groups enhance metabolic stability and binding affinity to targets like HIV-1 RT or Factor VIIa .
    • Urea Linker: Replacing urea with thiourea reduces activity (e.g., EC50_{50} increases from 0.2 μM to 1.5 μM in HIV-1 RT inhibition) .
  • Experimental Design:
    • Synthesize analogs with varied substituents (e.g., 3-chloro, 4-methoxy).
    • Test inhibitory activity via enzyme assays (e.g., IC50_{50} determination for Factor VIIa) .

Q. How can crystallographic data resolve contradictions in computational modeling of 1-(2,6-Difluorophenyl)-3-phenylurea’s binding modes?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., Factor VIIa) to obtain high-resolution (<2.0 Å) structures. Analyze hydrogen bonding (e.g., urea NH→protein backbone) and hydrophobic interactions .
  • Computational Validation:
    • Perform docking studies (e.g., AutoDock Vina) using crystallographic coordinates to refine force field parameters.
    • Compare predicted vs. observed binding energies (RMSD <1.5 Å indicates reliability) .

Case Study:
A crystal structure (PDB: 1RU) revealed that 1-(2,6-Difluorophenyl)-3-phenylurea binds Factor VIIa via a key hydrogen bond between the urea NH and Gly219, resolving prior MD simulations that overestimated π-π stacking contributions .

Q. What strategies mitigate discrepancies in reported thermodynamic properties (e.g., melting point, solubility)?

Methodological Answer:

  • Standardization: Use differential scanning calorimetry (DSC) under inert atmosphere to measure melting points (reported range: 145–152°C).
  • Solubility Testing: Employ shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification. Note that solubility decreases in polar solvents (e.g., 0.1 mg/mL in water vs. 15 mg/mL in DMSO) .
  • Contradiction Analysis: Cross-validate data with peer-reviewed sources (e.g., PubChem, NIST) and account for polymorphic forms .

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